molecular formula C15H14N2O2S B2463984 2-cinnamamido-N-methylthiophene-3-carboxamide CAS No. 864974-57-2

2-cinnamamido-N-methylthiophene-3-carboxamide

Cat. No.: B2463984
CAS No.: 864974-57-2
M. Wt: 286.35
InChI Key: TZLQWMGNYCWOLP-BQYQJAHWSA-N
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Description

2-cinnamamido-N-methylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a cinnamamido group and a carboxamide group attached to the thiophene ring

Mechanism of Action

Mode of Action

Similar compounds have been shown to exhibit antiproliferative and antimicrobial activities . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-cinnamamido-N-methylthiophene-3-carboxamide is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Result of Action

Related compounds have been reported to induce apoptosis in certain cell lines , suggesting potential cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamamido-N-methylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and automated systems for the amide coupling and methylation steps.

Chemical Reactions Analysis

Types of Reactions

2-cinnamamido-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at reflux temperature.

    Substitution: Bromine in acetic acid or chlorine gas in carbon tetrachloride.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Properties

IUPAC Name

N-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-16-14(19)12-9-10-20-15(12)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,19)(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLQWMGNYCWOLP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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